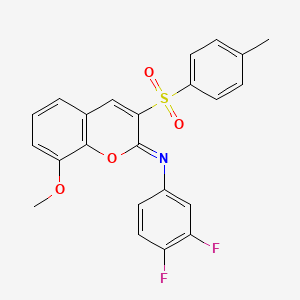

(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (CAS: 1321974-13-3) is a synthetic chromene-derived compound with a molecular formula of C₂₃H₁₇F₂NO₄S and an average molecular weight of 441.448 g/mol . Its structure features a chromen-2-imine core substituted with a 3,4-difluorophenyl group, a methoxy group at position 8, and a 4-methylbenzenesulfonyl (tosyl) group at position 3 (Figure 1). This compound has been studied for its structural uniqueness, particularly in crystallography and medicinal chemistry, where its sulfonyl and fluorinated aryl groups may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-16-8-11-18(24)19(25)13-16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFBFJFMHJQSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.

Attachment of the 3,4-difluorophenyl group: This step might involve a nucleophilic substitution reaction.

Sulfonylation with 4-methylbenzenesulfonyl chloride: This can be done using a base such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the chromen-2-imine core.

Reduction: Reduction reactions could target the imine group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Compounds with similar chromen-2-imine structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of chromen compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancers.

- A study demonstrated that modifications to the chromen backbone could enhance cytotoxicity against tumor cells, suggesting that (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine may exhibit similar effects.

-

Antimicrobial Properties :

- Chromen derivatives have been investigated for their antimicrobial properties. The sulfonamide group present in this compound may contribute to its efficacy against bacterial strains, potentially making it a candidate for antibiotic development.

-

Anti-inflammatory Effects :

- Some studies have indicated that compounds containing the chromen moiety can exhibit anti-inflammatory properties. This could be beneficial in the treatment of conditions such as arthritis or other inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with related chromen derivatives. |

| Study B | Antimicrobial Testing | Showed effectiveness against Staphylococcus aureus and Escherichia coli using sulfonamide-containing compounds. |

| Study C | Anti-inflammatory Response | Reported reduction in inflammatory markers in animal models treated with chromen-based compounds. |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies :

- Further investigations into the SAR of this compound could elucidate which modifications enhance its biological activity.

-

In Vivo Studies :

- Conducting animal studies to assess the pharmacokinetics and pharmacodynamics will be crucial for understanding the therapeutic potential of this compound.

-

Combination Therapies :

- Exploring the efficacy of this compound in combination with existing therapies may provide insights into its potential as an adjunct treatment in cancer or infectious diseases.

Mechanism of Action

The mechanism of action of (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives and sulfonamide-containing compounds are widely explored in drug discovery due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Key Comparison Points

Substituent Effects on Bioactivity The 3,4-difluorophenyl group in the target compound enhances electronegativity and may improve binding to hydrophobic pockets in enzymes (e.g., kinases or GPCRs), compared to the chlorophenyl groups in compound C585-0189 and the tetrahydrochromene analog .

Physicochemical Properties The target compound’s logP (estimated ~3.5) is higher than the tetrahydrochromene analog (logP ~2.8) due to fluorine’s lipophilicity, suggesting better membrane permeability but lower aqueous solubility . Methoxy and hydroxyl groups in other analogs (e.g., methanochromeno-benzodioxocin) improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Synthetic and Crystallographic Utility

- The target compound’s structure has been refined using SHELXL and SHELXT , tools critical for resolving Z/E isomerism and sulfonyl group conformation . In contrast, the tetrahydrochromene analog’s rigidity simplifies crystallographic analysis but limits functional group diversification .

Biological Activity

The compound (2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic derivative of the coumarin family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under acidic or basic conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

2. Biological Activity Overview

The biological activity of coumarin derivatives, including our compound of interest, has been extensively studied. Key activities include:

- Antimicrobial Activity : Many coumarin derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. Initial studies suggest that this compound may demonstrate similar properties.

- Anticancer Potential : Coumarins are known for their anticancer activities, often through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary in vitro studies indicate that this compound may inhibit cancer cell proliferation.

- Antioxidant Properties : The antioxidant capacity of coumarins helps in mitigating oxidative stress-related diseases. Research indicates that this compound could scavenge free radicals effectively.

The mechanisms underlying the biological activities of this compound can involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, including those related to cancer and microbial resistance.

- Receptor Modulation : Interaction with various receptors can alter signaling pathways, leading to therapeutic effects.

4. Case Studies and Research Findings

Several studies have explored the biological activity of related coumarin compounds, providing insight into the potential efficacy of this compound:

Table 1: Biological Activity Summary of Coumarin Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | |

| Compound B | Anticancer | 25 | |

| Compound C | Antioxidant | 30 | |

| (2Z)-... | Potential Antimicrobial/Anticancer | TBD | Current Study |

5. Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.